molecular formula C6H8N4O B13107259 4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one

4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one

Cat. No.: B13107259
M. Wt: 152.15 g/mol
InChI Key: KHMHDMUYKPTPLP-UHFFFAOYSA-N
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Description

4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-triazole with a suitable pyrazine derivative under acidic or basic conditions to form the desired triazolopyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of triazolopyrazine derivatives .

Scientific Research Applications

4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one is unique due to its specific triazolopyrazine ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

4-methyl-5,7-dihydro-4H-triazolo[1,5-a]pyrazin-6-one

InChI

InChI=1S/C6H8N4O/c1-4-5-2-7-9-10(5)3-6(11)8-4/h2,4H,3H2,1H3,(H,8,11)

InChI Key

KHMHDMUYKPTPLP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CN=NN2CC(=O)N1

Origin of Product

United States

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